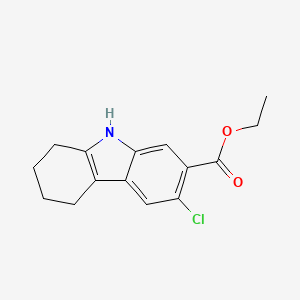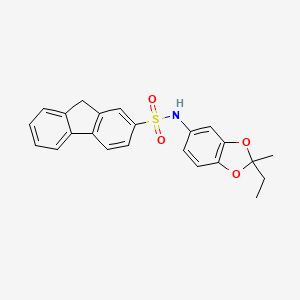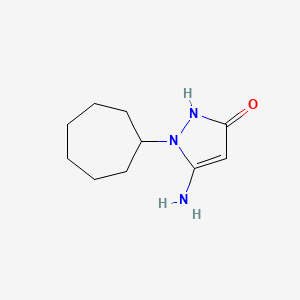![molecular formula C24H19N5O3S B15004685 8-(methoxymethyl)-6-methyl-12-(2-nitrophenyl)-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,14,16,18-octaene](/img/structure/B15004685.png)
8-(methoxymethyl)-6-methyl-12-(2-nitrophenyl)-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,14,16,18-octaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“8-(methoxymethyl)-6-methyl-12-(2-nitrophenyl)-3-thia-5,11,13,20-tetrazapentacyclo[117002,1004,9014,19]icosa-1(20),2(10),4,6,8,14,16,18-octaene” is a complex organic compound characterized by its unique pentacyclic structure, which includes a thia and tetrazapentacyclic core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound can be approached through a multi-step process involving the construction of the pentacyclic core followed by the introduction of functional groups. A possible synthetic route might include:
Formation of the Pentacyclic Core: This can be achieved through a series of cyclization reactions starting from simpler precursors.
Introduction of Functional Groups: The methoxymethyl, methyl, and nitrophenyl groups can be introduced through selective substitution reactions.
Industrial Production Methods
Industrial production of such a complex compound would require advanced techniques such as:
Flow Chemistry: To ensure precise control over reaction conditions.
Catalysis: Using specific catalysts to enhance reaction rates and selectivity.
Purification: Employing methods like chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group.
Substitution: The methoxymethyl and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or alkyl halides.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
This compound can have several applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigating its potential as a drug candidate for various diseases.
Industry: Use in the development of new materials with specific properties.
作用機序
The mechanism by which this compound exerts its effects would depend on its interaction with molecular targets. For example:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Signal Transduction: It could interfere with cellular signaling pathways by interacting with receptors or other proteins.
類似化合物との比較
Similar Compounds
8-(methoxymethyl)-6-methyl-12-(2-nitrophenyl)-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,14,16,18-octaene: can be compared with other pentacyclic compounds with similar functional groups.
Uniqueness
- The unique combination of functional groups and the pentacyclic structure makes this compound distinct from others, potentially offering unique reactivity and applications.
特性
分子式 |
C24H19N5O3S |
|---|---|
分子量 |
457.5 g/mol |
IUPAC名 |
8-(methoxymethyl)-6-methyl-12-(2-nitrophenyl)-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,14,16,18-octaene |
InChI |
InChI=1S/C24H19N5O3S/c1-13-11-14(12-32-2)19-20-21(33-24(19)25-13)23-26-16-8-4-6-10-18(16)28(23)22(27-20)15-7-3-5-9-17(15)29(30)31/h3-11,22,27H,12H2,1-2H3 |
InChIキー |
CYSAUFBWVVCJBB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C3=C(C4=NC5=CC=CC=C5N4C(N3)C6=CC=CC=C6[N+](=O)[O-])SC2=N1)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(3,5-Dimethoxybenzoylamino)-3,5-dimethylpyrazol-1-yl]acetic acid, ethyl ester](/img/structure/B15004603.png)
![4-{[(4-Sulfamoylphenyl)sulfonyl]amino}benzamide](/img/structure/B15004605.png)
![N-[1-(Adamantan-1-YL)propyl]-2-[2-(4-amino-1,2,5-oxadiazol-3-YL)-1H-1,3-benzodiazol-1-YL]acetamide](/img/structure/B15004609.png)
![[2-Methyl-4-(naphthalen-1-yl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B15004617.png)

![Ethyl 1-({2-[(methoxycarbonyl)amino]-1,3-thiazol-5-yl}methyl)piperidine-4-carboxylate](/img/structure/B15004630.png)
![N-(4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B15004632.png)
![7-(2,4-dimethoxyphenyl)-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one](/img/structure/B15004640.png)
![Nonyl 2-[(4-cyano-6-{[2-(nonyloxy)-2-oxoethyl]amino}-1,3,5-triazin-2-yl)amino]acetate](/img/structure/B15004642.png)
![4-[(3-Bromophenyl)(diphenylphosphoryl)methyl]morpholine](/img/structure/B15004650.png)
![2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15004670.png)

![N-{2-[4-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylsulfamoyl)phenyl]ethyl}acetamide](/img/structure/B15004679.png)

